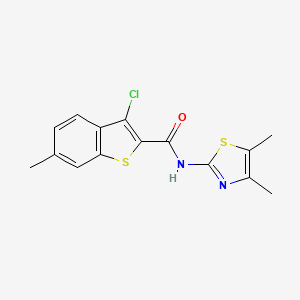

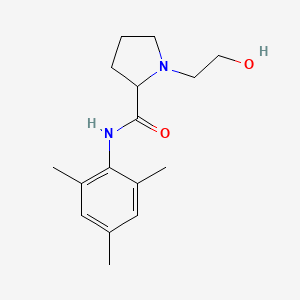

3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide often involves cyclization of thioamide with 2-chloroacetoacetate, yielding products with considerable efficiency. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate through such methods shows a yield above 60% (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been established through spectral analysis and X-ray diffraction studies. For example, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide (1:1) was determined, showcasing the interactions and bonds that stabilize the structure (P. Sharma et al., 2016).

Chemical Reactions and Properties

The reactivity and subsequent reactions of compounds within this chemical class have been explored, with some showing the ability to undergo various transformations. For instance, the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene demonstrated an ability to yield higher products in certain solvents, highlighting the chemical reactivity and potential for further functionalization of the compound (E. Campaigne & E. Neiss, 1965).

Physical Properties Analysis

The physical properties, including the melting point, boiling point, solubility, and stability of these compounds, can be inferred from related studies. Detailed investigations into these aspects help in understanding the conditions under which these compounds can be stored and used in various applications.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with various reagents, and potential for further reactions, are crucial for comprehending the versatility and applicability of these compounds. Studies on compounds like 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides offer insights into such properties and the potential for synthesizing novel derivatives with specific functionalities (W. Ried et al., 1980).

Applications De Recherche Scientifique

Synthesis and Characterization

- Development of Novel Compounds : Research has been conducted on the synthesis of various benzothiophene derivatives, focusing on understanding their structural properties and potential as precursors for further chemical reactions. For example, studies on the synthesis, characterization, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have provided insights into the antimicrobial activities of these novel compounds (Spoorthy et al., 2021).

Biological Activities

- Antimicrobial Activity : Compounds derived from benzothiophene cores have been evaluated for their antimicrobial properties. For instance, the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene has shown promise in antimicrobial applications, highlighting the significance of these compounds in developing new antimicrobial agents (Sharba et al., 2005).

Chemical Reactions and Mechanisms

- Exploration of Chemical Reactions : Studies also include the exploration of chemical reactions involving benzothiophene derivatives, leading to the development of various heterocyclic compounds. This includes research on the convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides, demonstrating the versatility of benzothiophene derivatives in synthesizing a wide range of heterocyclic compounds (Takikawa et al., 1985).

Applications in Drug Discovery

- Potential in Drug Discovery : The research on benzothiophene derivatives extends to their potential applications in drug discovery, especially in the identification of new molecules with significant biological activities. For example, the synthesis and antimicrobial activity of some new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives highlight the ongoing efforts to explore these compounds for therapeutic applications (Naganagowda & Petsom, 2011).

Propriétés

IUPAC Name |

3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS2/c1-7-4-5-10-11(6-7)21-13(12(10)16)14(19)18-15-17-8(2)9(3)20-15/h4-6H,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXWLFLTXKIXQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC(=C(S3)C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5595340.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5595351.png)

![6-(2,5-dimethyl-3-furyl)-7-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5595357.png)

![4-[3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B5595361.png)

![3,4-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5595364.png)

![4-[(2-chloro-5-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5595377.png)

![4-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5595381.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(trifluoromethyl)benzamide](/img/structure/B5595390.png)

![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5595392.png)

![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}benzamide](/img/structure/B5595400.png)